

Quantitative Analysis of Cefotaxime Sodium Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **CEFOTAXIME SODIUM**

Cat. No.: **B8730940**

[Get Quote](#)

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cefotaxime Sodium is a third-generation cephalosporin antibiotic widely used to treat a variety of bacterial infections. Accurate and precise quantification of **Cefotaxime Sodium** in pharmaceutical formulations and biological samples is crucial for quality control, pharmacokinetic studies, and clinical monitoring. This document provides a detailed application note and protocol for the quantitative analysis of **Cefotaxime Sodium** using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described methods are based on established and validated procedures, ensuring reliability and reproducibility of results.

Principle of the Method

The analytical method is based on RP-HPLC, a chromatographic technique that separates components of a mixture based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. **Cefotaxime Sodium** is separated from potential impurities and matrix components on a C8 or C18 analytical column. The quantification is achieved by

detecting the analyte using a UV detector at a specific wavelength, where the response is proportional to the concentration of the drug.

Experimental Protocols

Materials and Reagents

- **Cefotaxime Sodium** reference standard
- HPLC grade Acetonitrile
- HPLC grade Methanol
- Ammonium Acetate (analytical grade)
- Potassium Dihydrogen Phosphate (analytical grade)
- Orthophosphoric Acid (analytical grade)
- Glacial Acetic Acid (analytical grade)
- Perchloric Acid (analytical grade)
- Disodium Hydrogen Orthophosphate (analytical grade)
- HPLC grade water
- 0.45 μ m membrane filters

Instrumentation

A standard HPLC system equipped with:

- Isocratic or Gradient Pump
- Autosampler
- Column Oven
- UV-Vis Detector

Chromatographic Conditions

Several validated methods are available for the analysis of **Cefotaxime Sodium**. The selection of a specific method may depend on the sample matrix and available resources. The following tables summarize the key parameters of three distinct, validated HPLC methods.

Table 1: HPLC Method Parameters

| Parameter | Method 1 | Method 2 | Method 3 |
|----------------------|--|---|--|
| Column | SS Wakosil II- C8 (250 mm x 4.6 mm, 5 µm)[1][2][3] | Agilent (Zorbax) C18 (250 mm x 4.6 mm, 5.0 µm)[4] | Venusil XBP C8 (250 mm x 4.6 mm, 5 µm)[5][6] |
| Mobile Phase | Ammonium Acetate Buffer (pH 6.8) : Acetonitrile (85:15 v/v)[1][2][3] | Phosphate Buffer (pH 7.4) : Methanol (70:30 v/v)[4] | Ammonium Acetate (pH 6.1) : Acetonitrile (85:15 v/v)[5][6] |
| Flow Rate | 0.8 mL/min[1][2][3] | 1.2 mL/min[4] | 0.8 mL/min[5][6] |
| Detection Wavelength | 252 nm[1][2][3] | 234 nm[4] | 235 nm[5][6] |
| Injection Volume | 20 µL | 20 µL[4] | 20 µL[5][6] |
| Column Temperature | Ambient | 25°C[4] | Ambient |
| Retention Time | ~5.47 min[2] | ~6.25 min[4] | Not Specified |

Preparation of Solutions

3.4.1. Mobile Phase Preparation

- Method 1: Prepare an ammonium acetate buffer by dissolving an appropriate amount of ammonium acetate in HPLC grade water and adjusting the pH to 6.8 with glacial acetic acid. Mix with acetonitrile in the specified ratio.
- Method 2: Prepare a phosphate buffer by dissolving an appropriate amount of potassium dihydrogen phosphate in HPLC grade water and adjusting the pH to 7.4 with orthophosphoric acid. Mix with methanol in the specified ratio.

- Method 3: Prepare an ammonium acetate buffer and adjust the pH to 6.1 with glacial acetic acid. Mix with acetonitrile in the specified ratio.[5][6]

Before use, filter the mobile phase through a 0.45 µm membrane filter and degas.

3.4.2. Standard Stock Solution Preparation

Accurately weigh about 10 mg of **Cefotaxime Sodium** reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to obtain a stock solution of 1 mg/mL.

3.4.3. Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 10-70 µg/mL for Method 1).[1][2][3]

Sample Preparation

3.5.1. Pharmaceutical Formulations (e.g., Injections)

Accurately weigh the contents of the **Cefotaxime Sodium** injection and dissolve it in a suitable volume of the mobile phase to obtain a stock solution. Further dilute this solution with the mobile phase to a concentration that falls within the calibration curve range. Filter the final solution through a 0.45 µm syringe filter before injection.

3.5.2. Biological Samples (Plasma/Serum) - Protein Precipitation

- To 200 µL of plasma or serum sample, add 400 µL of a precipitating agent (e.g., acetonitrile or methanol).
- Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.
- Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes.
- Carefully collect the supernatant and inject it into the HPLC system.

3.5.3. Biological Samples (Plasma/Serum) - Solid-Phase Extraction (SPE)

- Condition a C18 SPE cartridge with methanol followed by water.
- Mix 200 μ L of serum with a buffer (e.g., 0.01 M sodium acetate, pH 5.8) and load the mixture onto the conditioned cartridge.[4]
- Wash the cartridge with the buffer to remove interferences.[4]
- Elute the **Cefotaxime Sodium** with a suitable solvent (e.g., methanol-acetate buffer mixture).[4]
- Inject the eluate into the HPLC system.

3.5.4. Biological Samples (Urine) - Online SPE

For a more automated approach, an online SPE method can be employed using a weak anion exchange monolithic column to trap **Cefotaxime Sodium** from urine samples before chromatographic separation.[7]

Method Validation Data

The following tables summarize the validation parameters for the referenced HPLC methods, demonstrating their suitability for the quantitative analysis of **Cefotaxime Sodium**.

Table 2: Linearity and Range

| Method | Linearity Range | Correlation Coefficient (r^2) |
|--------------------|-----------------------------|-----------------------------------|
| Method 1 | 10 - 70 μ g/mL[1][2][3] | 0.9976[2] |
| Method 2 | Not Specified | 0.999[4] |
| Method 3 | Not Specified | Not Specified |
| Alternative Method | 0.01 - 0.07 μ g/mL[8] | 0.9995[8] |

Table 3: Accuracy (% Recovery)

| Method | Concentration Level | Mean Recovery (%) |
|--------------------|---------------------|---|
| Method 1 | Multiple Levels | 97 - 102% [1] [2] [3] |
| Method 2 | Not Specified | High Recovery [4] |
| Alternative Method | Three Levels | 99.30% |

Table 4: Precision (% RSD)

| Method | Type | % RSD |
|--------------------|---|---|
| Method 1 | Intraday & Interday | < 2% [1] |
| Method 2 | Within-day & Day-to-day | < 3.0% & < 4.1% respectively [4] |
| Alternative Method | Repeatability & Intermediate Precision | 0.38% & 0.85% respectively |

Table 5: Limits of Detection (LOD) and Quantitation (LOQ)

| Method | LOD | LOQ |
|--------------------|---|---|
| Method 1 | 0.3 µg/mL [1] [2] [3] | 0.6 µg/mL [1] [2] [3] |
| Method 2 | 0.100 µg/mL [4] | 0.314 µg/mL [4] |
| Alternative Method | 1.8 ng/mL [8] | 5.8 ng/mL [8] |

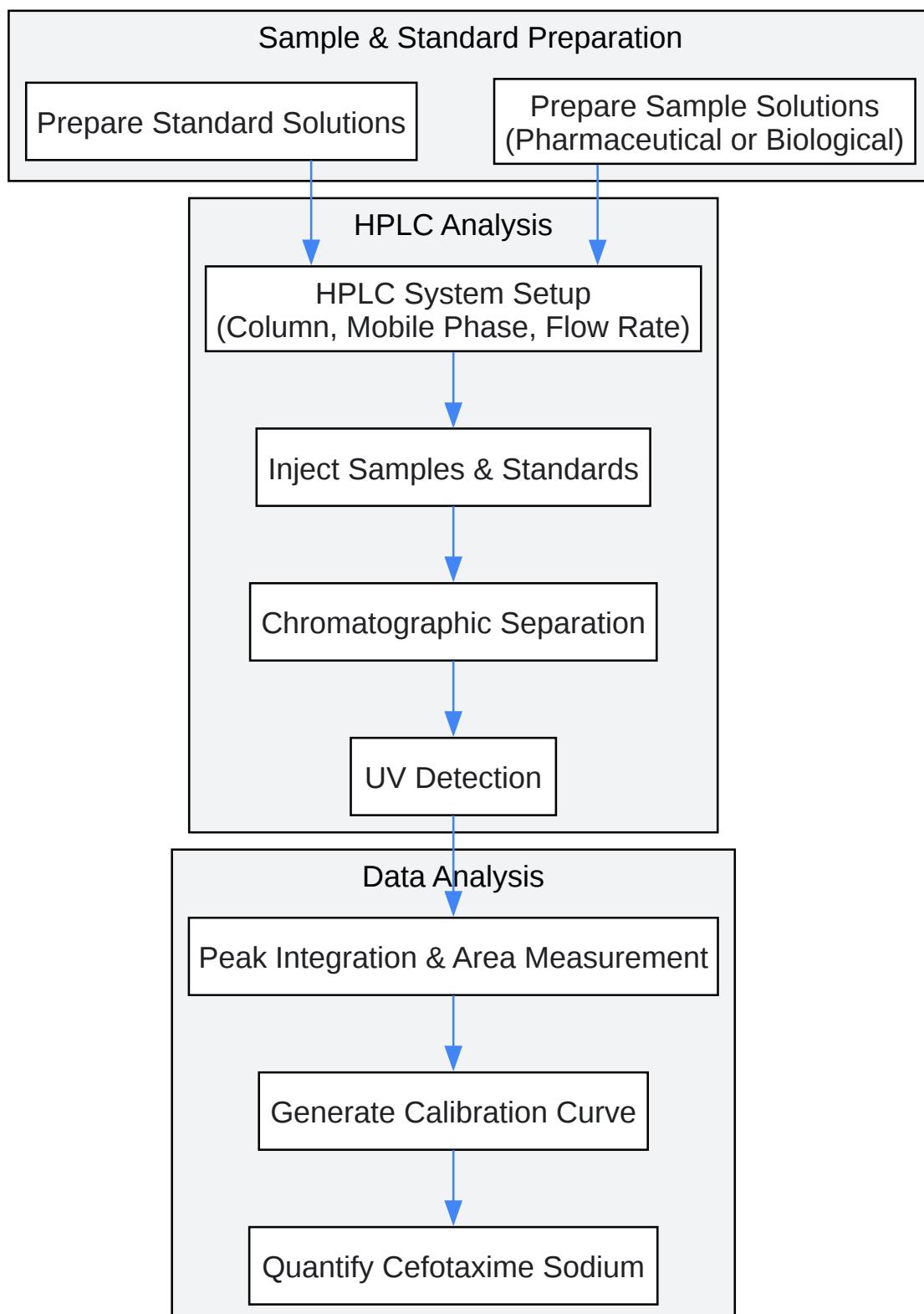
System Suitability

Before starting the analysis, the suitability of the HPLC system should be verified. The system suitability parameters should be within the acceptance criteria.

Table 6: System Suitability Parameters

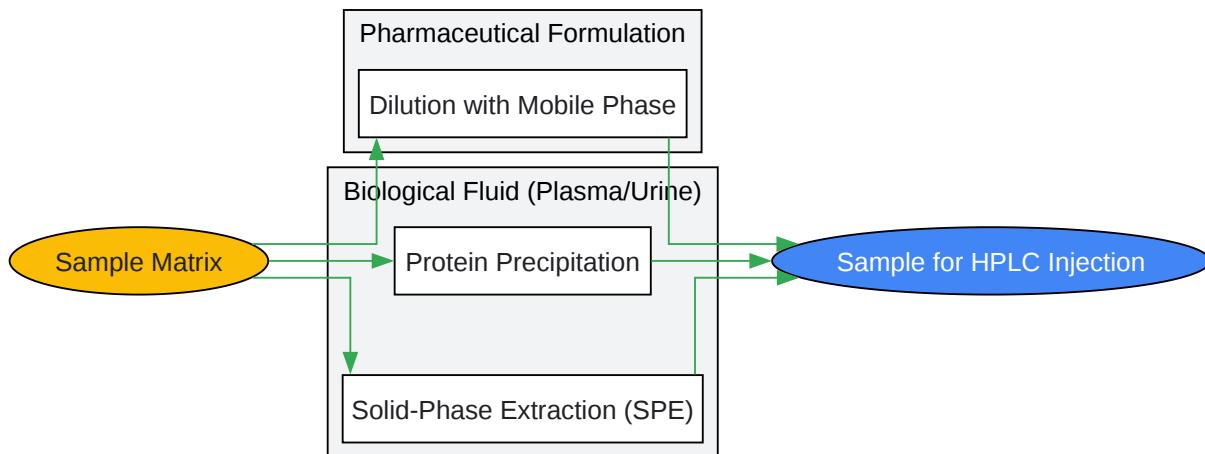
| Parameter | Typical Acceptance Criteria |
|--|-----------------------------|
| Tailing Factor (T) | $T \leq 2$ |
| Theoretical Plates (N) | $N > 2000$ |
| Relative Standard Deviation (%RSD) of replicate injections | < 2% |

Visualizations



[Click to download full resolution via product page](#)

Caption: Overall workflow for the quantitative analysis of **Cefotaxime Sodium** by HPLC.



[Click to download full resolution via product page](#)

Caption: Comparison of sample preparation methods for different matrices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. repository.ukim.mk [repository.ukim.mk]
- 4. [Determination of cefotaxime in human serum by high performance liquid chromatography (HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. inha.elsevierpure.com [inha.elsevierpure.com]

- 8. rfppl.co.in [rfppl.co.in]
- To cite this document: BenchChem. [Quantitative Analysis of Cefotaxime Sodium Using High-Performance Liquid Chromatography (HPLC)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8730940#hplc-method-for-the-quantitative-analysis-of-cefotaxime-sodium-in-samples>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com